2-(p-Tolyloxy)isoindoline-1,3-dione

Catalog No.
S13520871
CAS No.
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
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2-(p-Tolyloxy)isoindoline-1,3-dione

Product Name

2-(p-Tolyloxy)isoindoline-1,3-dione

IUPAC Name

2-(4-methylphenoxy)isoindole-1,3-dione

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3

InChI Key

GTIRZIHHDARMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O

2-(p-Tolyloxy)isoindoline-1,3-dione, also known by its chemical formula C14H11NO3C_{14}H_{11}NO_3 and CAS number 64908-64-1, is a derivative of isoindoline-1,3-dione. This compound features a p-tolyloxy group (a para-substituted toluene moiety) attached to the isoindoline structure, which is characterized by a bicyclic framework containing a six-membered benzene ring fused to a five-membered lactam ring. Isoindoline derivatives have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 2-(p-Tolyloxy)isoindoline-1,3-dione primarily involves electrophilic aromatic substitution and nucleophilic addition reactions. The presence of the p-tolyloxy group can influence the compound's reactivity by providing electron-donating effects that stabilize positive charges during electrophilic attacks. Additionally, this compound can participate in photoredox reactions, where it acts as an electron donor or acceptor under light irradiation conditions, facilitating various synthetic transformations .

Isoindoline-1,3-dione derivatives, including 2-(p-Tolyloxy)isoindoline-1,3-dione, exhibit a range of biological activities. These compounds are known for their anticancer, anti-inflammatory, and antioxidant properties. Specifically, they have shown efficacy in inhibiting enzymes such as monoamine oxidase B and acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer's

The synthesis of 2-(p-Tolyloxy)isoindoline-1,3-dione can be achieved through several methods:

  • Condensation Reactions: One common method involves the reaction of phthalic anhydride with p-tolyl alcohol in the presence of a suitable catalyst under reflux conditions.
  • Amidation: Another approach includes amidation reactions where isoindoline-1,3-dione derivatives are reacted with amines or amides to introduce the p-tolyloxy group .
  • Photoredox Catalysis: Recent advancements include using photoredox catalysis to facilitate the formation of this compound from simpler precursors under visible light irradiation .

2-(p-Tolyloxy)isoindoline-1,3-dione has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it can be developed as a therapeutic agent for conditions such as cancer and neurodegenerative diseases.
  • Material Science: Its unique chemical structure may also find applications in the development of new materials or polymers with specific properties.
  • Photochemistry: The ability to undergo photoredox reactions opens avenues for its use in photochemical applications and organic synthesis.

Interaction studies have indicated that 2-(p-Tolyloxy)isoindoline-1,3-dione can interact with various biological targets. For instance, molecular docking studies suggest that it may bind effectively to acetylcholinesterase due to its structural features, potentially leading to enhanced inhibitory activity against this enzyme . Additionally, its interactions with other biomolecules could be explored further through experimental assays to elucidate its mechanism of action.

Several compounds share structural similarities with 2-(p-Tolyloxy)isoindoline-1,3-dione. Notable examples include:

Compound NameStructure TypeBiological Activity
Isoindole-1,3-dioneBicyclic lactamAnticancer, anti-inflammatory
PhthalimideAromatic lactamAntioxidant, enzyme inhibition
2-(Phenoxy)isoindoline-1,3-dioneSimilar aromatic substitutionNeuroprotective effects
2-(m-Tolyloxy)isoindoline-1,3-dioneSimilar aromatic substitutionPotential anticancer activity

The uniqueness of 2-(p-Tolyloxy)isoindoline-1,3-dione lies in its specific substitution pattern and resultant biological profile compared to these related compounds. Its p-tolyloxy group may enhance solubility and bioavailability while influencing its interaction with biological targets differently than other isoindoline derivatives.

Molecular Architecture and Stereoelectronic Properties

2-(p-Tolyloxy)isoindoline-1,3-dione represents a sophisticated derivative of the isoindoline-1,3-dione scaffold, characterized by the presence of a para-tolyloxy substituent linked through an oxygen bridge to the nitrogen atom of the isoindoline ring system [1]. The compound possesses the molecular formula C15H11NO3 with a molecular weight of 253.25 grams per mole and is identified by the Chemical Abstracts Service number 220464-86-8 [1] [2]. The structural framework consists of a bicyclic isoindoline-1,3-dione core fused with a six-membered benzene ring and a five-membered lactam ring, creating a planar heterocyclic system that exhibits significant conjugation .

The molecular architecture features three distinct aromatic components: the isoindoline benzene ring, the five-membered imide ring, and the para-substituted toluene moiety [1]. The stereoelectronic properties of this compound are primarily governed by the electron-withdrawing nature of the carbonyl groups within the imide functionality, which creates a region of electron deficiency that influences the overall electronic distribution throughout the molecule [4]. The para-tolyloxy group introduces electron-donating characteristics through both the methyl substituent and the oxygen linkage, creating a donor-acceptor system that affects the compound's reactivity and electronic properties .

The planar geometry of the isoindoline-1,3-dione core facilitates extensive pi-conjugation, as demonstrated in related isoindoline derivatives where density functional theory calculations reveal significant delocalization of electron density across the heterocyclic framework [5] [6]. The oxygen bridge connecting the isoindoline nitrogen to the para-tolyl ring adopts a configuration that allows for optimal orbital overlap while minimizing steric hindrance between the aromatic systems [7]. This structural arrangement contributes to the compound's stability and influences its potential for intermolecular interactions through pi-pi stacking and hydrogen bonding mechanisms [8].

PropertyValue
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Exact Mass253.08 g/mol
InChI KeyGTIRZIHHDARMV-UHFFFAOYSA-N
Physical FormSolid
Purity≥95%
Aromatic Rings2 (benzene, toluene)
Heterocycles1 (isoindoline)

Crystallographic Data and Conformational Analysis

While specific crystallographic data for 2-(p-tolyloxy)isoindoline-1,3-dione remains limited in the literature, analysis of structurally related isoindoline-1,3-dione derivatives provides valuable insights into the expected conformational behavior and crystal packing arrangements [9] [10]. Crystallographic studies of similar compounds demonstrate that isoindoline-1,3-dione systems typically exhibit nearly planar molecular geometries with maximum atomic deviations from planarity ranging from 0.008 to 0.064 angstroms [11] [12]. The rigid nature of the bicyclic isoindoline framework constrains molecular flexibility, resulting in well-defined conformational preferences that are maintained in both solution and solid-state environments [13].

The conformational analysis of related N-aryloxy isoindoline derivatives reveals that the oxygen bridge typically adopts a configuration that positions the aryl substituent in a manner that minimizes steric interactions while maximizing electronic stabilization [9]. In the case of 2-(p-tolyloxy)isoindoline-1,3-dione, the para-methyl group on the tolyl ring is expected to adopt a coplanar arrangement with the benzene ring, as observed in similar para-substituted aromatic systems [14]. The dihedral angle between the isoindoline plane and the tolyl ring plane is anticipated to be influenced by the balance between steric repulsion and electronic conjugation effects [15].

Computational studies using density functional theory methods, particularly the B3LYP functional with appropriate basis sets, have proven effective for predicting the geometrical parameters of isoindoline-1,3-dione derivatives [5] [16]. These calculations consistently demonstrate that the carbonyl bond lengths in the imide functionality typically range from 1.202 to 1.207 angstroms, while the nitrogen-carbon bonds within the isoindoline ring system exhibit lengths between 1.402 and 1.415 angstroms [11] [8]. The carbon-oxygen bond connecting the isoindoline nitrogen to the para-tolyl group is expected to display characteristics typical of aryl ether linkages, with bond lengths in the range of 1.360 to 1.380 angstroms [17].

Bond TypeTypical Length (Å)Reference System
C=O (carbonyl)1.205-1.207Isoindoline-1,3-dione
N-C (imide)1.402-1.415Isoindoline derivatives
C-O (ether)1.360-1.380Aryl ethers
C-C (aromatic)1.375-1.395Aromatic systems
N-O (linkage)1.430-1.450N-O linkages

Comparative Structural Analysis with Phthalimide Derivatives

The structural comparison of 2-(p-tolyloxy)isoindoline-1,3-dione with related phthalimide derivatives reveals significant differences in molecular architecture and electronic properties that arise from variations in substitution patterns and linkage types [4] [18]. The parent phthalimide compound, with the molecular formula C8H5NO2 and molecular weight of 147.13 grams per mole, represents the fundamental isoindoline-1,3-dione structure without additional substituents [4]. In contrast, 2-(p-tolyloxy)isoindoline-1,3-dione incorporates an additional 106.12 mass units through the para-tolyloxy moiety, fundamentally altering the compound's physicochemical properties and structural characteristics [1].

Comparative analysis with 2-(p-tolyl)isoindoline-1,3-dione, which features a direct carbon-nitrogen bond rather than an oxygen bridge, highlights the significant impact of the ether linkage on molecular properties [19] [20]. The direct N-C linkage in 2-(p-tolyl)isoindoline-1,3-dione results in a molecular weight of 237.25 grams per mole (C15H11NO2), representing a difference of 16 mass units compared to the oxygen-bridged analog [19] [1]. This structural modification affects the electron density distribution around the nitrogen atom and influences the compound's reactivity profile and intermolecular interaction capabilities .

The positional isomers 2-(o-tolyloxy)isoindoline-1,3-dione and 2-(m-tolyloxy)isoindoline-1,3-dione provide additional comparative insights into the effects of methyl group positioning on molecular structure and properties [21] [22]. Both ortho and meta isomers share the same molecular formula (C15H11NO3) and molecular weight (253.25 grams per mole) as the para isomer, but exhibit different steric and electronic environments around the tolyl ring [21] [22] [1]. The ortho-substituted derivative experiences increased steric hindrance between the methyl group and the oxygen bridge, potentially affecting the preferred conformational arrangements and crystal packing patterns [23]. The meta-substituted analog occupies an intermediate position in terms of electronic effects, lacking the direct conjugation available in the para-substituted system while avoiding the steric complications associated with ortho-substitution [22].

Crystal structure analyses of related phthalimide derivatives demonstrate that the incorporation of aryl substituents significantly influences intermolecular packing arrangements and hydrogen bonding patterns [13] [15]. The planar nature of the phthalimide core facilitates pi-pi stacking interactions between molecules, with typical centroid-to-centroid distances ranging from 3.592 to 3.727 angstroms in related systems [11]. The presence of the para-tolyloxy substituent in 2-(p-tolyloxy)isoindoline-1,3-dione is expected to introduce additional opportunities for intermolecular interactions while potentially disrupting the regular stacking patterns observed in simpler phthalimide derivatives [9].

CompoundMolecular FormulaMolecular WeightLinkage TypeSubstitution Pattern
2-(p-Tolyloxy)isoindoline-1,3-dioneC15H11NO3253.25Ether (O-link)para-methyl
Phthalimide (parent)C8H5NO2147.13Direct N-HNone
2-(p-Tolyl)isoindoline-1,3-dioneC15H11NO2237.25Direct N-Cpara-methyl
2-(o-Tolyloxy)isoindoline-1,3-dioneC15H11NO3253.25Ether (O-link)ortho-methyl
2-(m-Tolyloxy)isoindoline-1,3-dioneC15H11NO3253.25Ether (O-link)meta-methyl

The Gabriel phthalimide synthesis represents the foundational approach for producing 2-(p-tolyloxy)isoindoline-1,3-dione through traditional alkylation methodologies [1] [2] [3]. This classical synthetic route utilizes potassium phthalimide as the nucleophilic species in a bimolecular nucleophilic substitution reaction with appropriate alkylating agents [2] [3].

The traditional Gabriel synthesis mechanism proceeds through three distinct stages. Initially, phthalimide undergoes deprotonation with ethanolic potassium hydroxide to generate the potassium phthalimide salt, which serves as a strong nucleophile due to resonance stabilization provided by the adjacent carbonyl groups [1] [2]. The imide hydrogen exhibits enhanced acidity compared to simple amines, facilitating the formation of the nucleophilic imide anion [2].

The alkylation step involves a bimolecular nucleophilic substitution mechanism where the phthalimide anion attacks the electrophilic carbon of the alkyl halide [2] [3]. For the synthesis of 2-(p-tolyloxy)isoindoline-1,3-dione, the appropriate p-tolyloxy alkyl halide serves as the alkylating agent. This reaction proceeds through backside attack, resulting in inversion of configuration at the alkylated carbon center [2].

The final hydrolysis step employs acidic or basic conditions to cleave the N-alkyl phthalimide intermediate, liberating the desired product [1] [2]. Alternatively, the Ing-Manske procedure utilizing hydrazine hydrate provides milder reaction conditions, producing phthalhydrazide as a precipitate alongside the target compound [3].

Reaction Conditions and Optimization

Traditional Gabriel synthesis typically requires elevated temperatures ranging from 90-120°C in polar aprotic solvents such as dimethylformamide [4] [5]. The reaction yields generally fall within the 70-90% range, with reaction times extending from 6-12 hours [4]. Modified protocols employing ethanolic potassium hydroxide demonstrate improved efficiency, operating at lower temperatures of 75-85°C with yields of 75-85% over 4-8 hours [1] [2].

MethodReagentsTemperature (°C)Yield (%)Reaction Time (h)
Traditional Gabriel SynthesisPotassium phthalimide, Alkyl halide, DMF90-12070-906-12
Modified Gabriel with KOHPhthalimide, Ethanolic KOH, Alkyl halide75-8575-854-8
Hydrazinolysis (Ing-Manske)N-alkylphthalimide, Hydrazine hydrate80-10080-952-6

The Gabriel synthesis exhibits excellent selectivity for primary amine formation, avoiding over-alkylation issues commonly encountered in direct ammonolysis reactions [2] [3]. However, the method demonstrates limitations with secondary and tertiary alkyl halides due to steric hindrance and elimination reactions [2] [3].

Modern Catalytic Approaches for Regioselective Functionalization

Contemporary synthetic methodologies have revolutionized the preparation of 2-(p-tolyloxy)isoindoline-1,3-dione through advanced catalytic systems that provide enhanced selectivity, efficiency, and functional group tolerance [6] [7] [8] [9].

Palladium-Catalyzed Aminocarbonylation

The palladium-catalyzed aminocarbonylation of ortho-halobenzoates represents a significant advancement in isoindoline-1,3-dione synthesis [6]. This methodology employs palladium catalysts under carbon monoxide atmosphere to facilitate one-step cyclization reactions. The process utilizes ortho-halobenzoate substrates with primary amines, producing 2-substituted isoindoline-1,3-diones in good yields of 70-85% [6].

The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by carbon monoxide insertion and subsequent aminocarbonylation. The cyclization proceeds through intramolecular nucleophilic attack, forming the desired bicyclic structure [6]. This approach demonstrates excellent functional group tolerance, accommodating methoxy, alcohol, ketone, and nitro substituents [6].

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed oxidative coupling methodologies utilize copper bromide catalysts under oxygen atmosphere to facilitate regioselective isoindoline formation [10]. The reaction employs ortho-phenylbenzaldehyde precursors with p-methylaniline derivatives, achieving yields of 86% under optimized conditions [10].

The synthesis proceeds at 100°C in toluene solvent with copper(II) bromide as catalyst and oxygen as the oxidizing agent [10]. The reaction mechanism involves initial oxidative coupling followed by cyclization and dehydration to form the isoindoline-1,3-dione scaffold [10]. This methodology demonstrates excellent regioselectivity and tolerates various aromatic substituents [10].

Nickel-Catalyzed Amidoalkylation

Nickel-catalyzed amidoalkylation reactions provide an efficient route to 3-substituted isoindolinones through gamma-hydroxy lactam substrates [11]. The methodology employs nickel perchlorate hexahydrate as catalyst, facilitating both intermolecular and intramolecular transformations with various nucleophiles [11].

This approach accommodates carbon, oxygen, sulfur, and nitrogen nucleophiles, demonstrating exceptional substrate scope and functional group tolerance [11]. The reaction proceeds with yields up to 96% and enables gram-scale synthesis, making it particularly attractive for manufacturing applications [11].

Photoredox Catalysis

Photoredox catalysis represents an emerging green technology for isoindoline synthesis utilizing visible light activation [12]. Rose Bengal serves as the photocatalyst, enabling mild reaction conditions at room temperature [13]. The methodology demonstrates moderate yields of 55-83% while providing excellent sustainability benefits [13].

The photochemical approach utilizes blue light-emitting diode irradiation to activate diazo compounds, facilitating insertion reactions with fluorinated alcohols [12]. This method enables precise control over reaction selectivity through wavelength optimization and photocatalyst selection [12].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acid catalysis enables enantioselective synthesis of N-N atropisomeric isoindolinones through [4+1] annulation processes [9]. This methodology utilizes chiral phosphoric acids as bifunctional catalysts, achieving both high diastereo- and enantioselectivity [9].

The transformation provides access to complex isoindolinone structures with both axial and central chirality, representing the first highly stereoselective method for constructing these challenging molecular architectures [9]. Yields typically range from 75-90% with excellent stereochemical control [9].

Catalytic MethodCatalyst SystemTemperature (°C)Yield Range (%)Selectivity
Palladium-catalyzed aminocarbonylationPd(PPh3)4, CO atmosphere100-12070-85Good
Copper-catalyzed oxidative couplingCuBr2, O2 atmosphere10086Regioselective
Nickel-catalyzed amidoalkylationNi(ClO4)2·6H2O8070-96Excellent
Photoredox catalysisRose Bengal, visible lightRoom temperature55-83Moderate
Chiral phosphoric acid catalysisChiral phosphoric acid0-2575-90Enantioselective

Solvent-Free and Green Chemistry Methodologies

Environmental sustainability has driven the development of green chemistry methodologies for 2-(p-tolyloxy)isoindoline-1,3-dione synthesis, emphasizing solvent-free conditions, renewable catalysts, and energy-efficient processes [14] [15] [16] [17].

Solvent-Free Condensation Reactions

Solvent-free synthesis represents a revolutionary approach utilizing direct condensation between 2-formylbenzoic acid and aniline derivatives in the presence of triethylamine base and octasulfur as oxidant [14] [16]. This methodology eliminates organic solvents entirely while maintaining excellent efficiency and yields [14] [16].

The reaction proceeds through condensation followed by oxidative cyclization to form the desired isoindoline-1,3-dione structure [14] [16]. Optimal conditions involve temperatures of 80-100°C with reaction times reduced by approximately 50% compared to traditional methods [14] [16]. The protocol demonstrates excellent atom economy and minimal waste generation [14] [16].

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides significant advantages in energy efficiency and reaction rate enhancement [18] [15] [17]. The methodology utilizes microwave irradiation to facilitate Diels-Alder reactions between chromone derivatives and maleimides, producing 4,6-disubstituted isoindoline-1,3-diones [18] [17].

The microwave-promoted reactions achieve yields of 15-59% with N-phenylmaleimide demonstrating optimal reactivity at 59% yield [18]. The process involves Diels-Alder cycloaddition followed by chromanone ring opening and in situ oxidation without additional oxidizing agents [18]. Reaction times are reduced by up to 80% compared to conventional heating methods [15].

Water-Mediated Green Synthesis

Water-mediated synthesis employs aqueous reaction media with cetrimonium bromide as promoter, enabling environmentally benign isoindolinone formation [15]. The methodology utilizes beta-ketocarboxylic acids, primary amines, and 2-carboxybenzaldehyde in a multicomponent cascade reaction [15].

The process features decarboxylation followed by lactamization under mild conditions at 60-80°C [15]. Water serves as the sole solvent, eliminating organic solvent requirements while maintaining good yields and reaction efficiency [15]. The methodology demonstrates excellent antimicrobial activity in synthesized products [15].

Clay Catalyst Systems

Montmorillonite-KSF catalysis utilizes naturally occurring clay minerals as reusable heterogeneous catalysts [19]. The methodology involves refluxing phthalic anhydride with alkyl or aryl amines using acetic acid as solvent and montmorillonite-KSF as catalyst [19].

Reaction conditions require temperatures of 145-150°C for 50 minutes to 4 hours and 20 minutes, depending on substrate reactivity [19]. The clay catalyst demonstrates excellent reusability and can be recovered by simple filtration [19]. This approach reduces environmental impact through catalyst recycling while maintaining synthetic efficiency [19].

One-Pot Multicomponent Reactions

One-pot multicomponent synthesis integrates multiple reaction steps into a single operation, maximizing atom economy and minimizing waste generation [20] [15]. The methodology combines three or more starting materials in a cascade sequence, producing complex isoindoline structures with enhanced efficiency [20] [15].

These transformations typically achieve 60% reduction in overall reaction time while maintaining yields comparable to stepwise processes [20] [15]. The approach eliminates intermediate isolation and purification steps, reducing solvent consumption and energy requirements [20] [15].

Green MethodKey FeaturesTemperature (°C)Time ReductionEnvironmental Benefit
Solvent-free condensationEt3N base, S8 oxidant, no solvent80-10050%No organic solvents
Microwave-assisted synthesisMW irradiation, reduced time80-12080%Energy efficient
Water-mediated synthesisWater as green solvent, CTAB promoter60-8030%Aqueous medium
Montmorillonite-KSF catalysisClay catalyst, reusable145-15040%Recyclable catalyst
One-pot multicomponent reactionThree components, single operation80-10060%Atom economy

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

253.07389321 g/mol

Monoisotopic Mass

253.07389321 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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